H-Gly-Phe-NH2 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

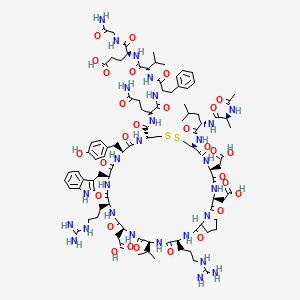

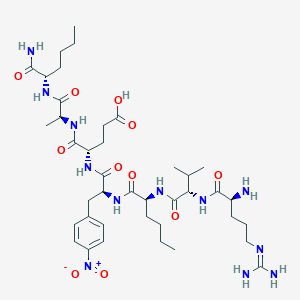

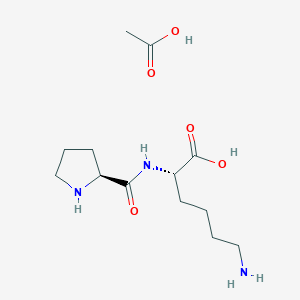

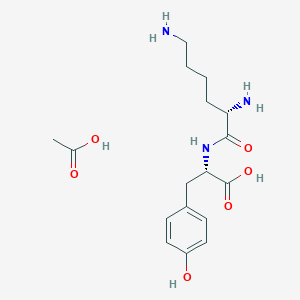

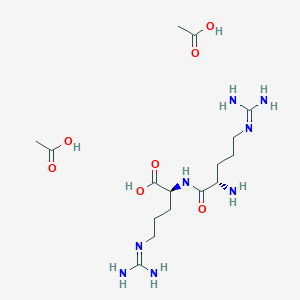

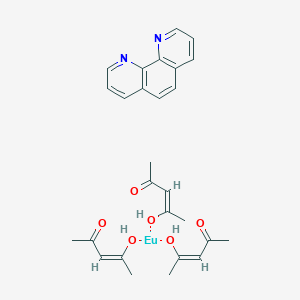

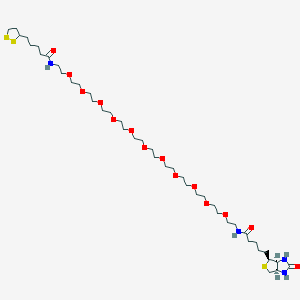

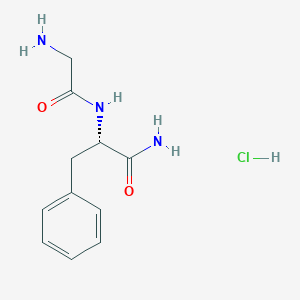

H-Gly-Phe-NH2 HCl is a peptide compound . It has a molecular formula of C11H15N3O2·HCl and a molecular weight of 257.72 .

Synthesis Analysis

The synthesis of H-Gly-Phe-NH2 HCl involves several stages. The process includes the reaction of L-phenylalanine with phosphoric acid in water and acetonitrile, followed by a reaction with methyloxirane in dimethyl sulfoxide at 40°C . The synthesis of this compound from L-Phenylalanine and Glycinamide has also been reported .Chemical Reactions Analysis

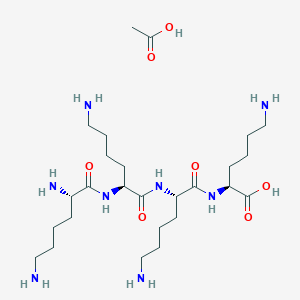

Peptides like H-Gly-Phe-NH2 HCl are built from amino acids linked by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . This forms a polymeric structure of repeating amide links. The amide groups are planar, and configuration about the C-N bond is usually trans .Mécanisme D'action

Target of Action

The primary target of H-Gly-Phe-NH2 HCl is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily responsible for the analgesic effects of opioids.

Mode of Action

H-Gly-Phe-NH2 HCl, similar to other peptides with the Phe-Phe motif, is believed to interact with its targets through a mechanism that involves self-assembly into nanostructures and hydrogels . This interaction with μ-opioid receptors and their subsequent desensitization is analogous to those of endogenous peptides . The compound’s interaction with its targets leads to significant changes, such as the prolongation of tail-flick latency in mice when administered in certain dose ranges .

Biochemical Pathways

Peptides with the phe-phe motif have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Gly-Phe-NH2 HCl is currently limited. For instance, modifications of dermorphine, a peptide with a similar structure, have been made to significantly increase the stability of the compounds, preferably with the possibility of peroral administration .

Result of Action

The molecular and cellular effects of H-Gly-Phe-NH2 HCl’s action are primarily related to its analgesic effects. For instance, it has been shown to significantly prolong the tail-flick latency in mice, an indication of its analgesic effect . The magnitude and duration of this analgesic effect grow as the dose of the compound increases .

Action Environment

The action, efficacy, and stability of H-Gly-Phe-NH2 HCl can be influenced by various environmental factors. For example, the self-assembly of peptides into nanostructures and hydrogels, a key part of the compound’s mode of action, can be influenced by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in its environment .

Orientations Futures

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . A group of peptides derived from dermorphine, a highly active opioid heptapeptide, are especially interesting as possible precursors of drugs acting on opioid receptors . The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a close similarity in structure to H-Gly-Phe-NH2 HCl, was selected for development as a potential analgesic drug . This suggests that H-Gly-Phe-NH2 HCl and similar compounds may have potential future applications in the field of medicine, particularly as analgesics.

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDDRULWAHCTR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Phe-NH2 HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.